Mulberroside A
Description
Mulberroside A has been reported in Morus lhou, Veratrum dahuricum, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAEGGWLOOKT-VUNDNAJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030445 | |
| Record name | Mulberroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102841-42-9 | |
| Record name | Mulberroside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102841-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mulberroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{(E)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl}-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MULBERROSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJU5SVA08B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mulberroside A mechanism of action in tyrosinase inhibition
An In-depth Technical Guide on the Core Mechanism of Action of Mulberroside A in Tyrosinase Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin biosynthesis, a process governed by the rate-limiting enzyme tyrosinase, is a critical area of research in dermatology and cosmetology for the management of hyperpigmentation disorders. This compound, a stilbene glycoside isolated from Morus alba (white mulberry), has emerged as a significant natural inhibitor of melanogenesis. This technical guide delineates the dual mechanism of action through which this compound exerts its inhibitory effects. Primarily, it functions as a direct competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing substrate catalysis. Concurrently, it modulates key intracellular signaling pathways, notably downregulating the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic enzymes. This guide provides a comprehensive overview of the enzymatic kinetics, cellular effects, detailed experimental protocols, and the signaling cascades involved, offering a valuable resource for researchers in the field.
Direct Enzymatic Inhibition of Tyrosinase
This compound directly interferes with the catalytic activity of tyrosinase. Kinetic studies have demonstrated that it acts as a reversible and competitive inhibitor.[1][2] This mode of inhibition indicates that this compound competes with the natural substrates of tyrosinase, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity), for binding to the enzyme's copper-containing active site.[1][3] By occupying the active site, this compound prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are the initial and rate-limiting steps in melanin synthesis.[3]
The competitive nature of this inhibition is illustrated in the diagram below, where this compound physically blocks substrate access to the tyrosinase active site.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified through various enzymatic assays. Its efficacy is often compared with its aglycone, oxyresveratrol, and the standard tyrosinase inhibitor, kojic acid. The deglycosylation of this compound to oxyresveratrol results in a significant enhancement of inhibitory activity, with oxyresveratrol being approximately 110-fold more potent.
| Compound | Target Enzyme | Substrate | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| This compound | Mushroom Tyrosinase | L-Tyrosine | Competitive | 53.6 | 49.82 | |
| This compound | Mushroom Tyrosinase | L-DOPA | Competitive | - | 124.76 | |
| This compound | Mushroom Tyrosinase | L-Tyrosine (Monophenolase) | Mixed Type I | 1.29 | 0.385 | |
| This compound | Mushroom Tyrosinase | L-DOPA (Diphenolase) | Competitive | 7.45 | 4.36 | |
| Oxyresveratrol | Mushroom Tyrosinase | L-Tyrosine | Mixed | 0.49 | 1.09 (Kᵢ), 0.52 (Kᵢ') | |
| Kojic Acid | Mushroom Tyrosinase | L-Tyrosine | Competitive | ~21.1 | - |
Table 1: Summary of In Vitro Tyrosinase Inhibition Kinetics.
Regulation of Melanogenesis Signaling Pathways
Beyond direct enzyme inhibition, this compound exerts significant control over melanogenesis at the transcriptional level. It suppresses the expression of key melanogenic proteins, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and their master regulator, the Microphthalmia-associated transcription factor (MITF).
The canonical pathway for MITF activation involves the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor, leading to increased intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and binds to the promoter of the MITF gene, initiating its transcription.
This compound has been shown to interfere with this cascade. Studies indicate that its effects are mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK is known to negatively regulate melanogenesis by phosphorylating MITF, leading to its ubiquitination and subsequent degradation. Therefore, by promoting ERK activation, this compound effectively reduces the levels of functional MITF, resulting in the downregulation of tyrosinase and TRP-1 gene expression and a subsequent decrease in melanin synthesis.
References
Mulberroside A: A Technical Guide to its Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside A, a natural stilbenoid glycoside predominantly isolated from the root bark of Morus alba L., has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development initiatives targeting inflammatory diseases.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory signaling cascades and activating cytoprotective pathways. The core mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Peroxisome Proliferator-Activated Receptor-gamma (Ppar-γ) pathway.[2] Additionally, emerging evidence suggests its role in modulating the PI3K/Akt/mTOR pathway and potentially the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| Rat Nucleus Pulposus Cells (NPCs) | IL-1β (5 ng/ml) | 20, 40, 80 µM | Decreased expression of iNOS, COX-2, IL-6, Mmp2, Mmp3, Mmp9, and Mmp13. Increased expression of Aggrecan and Collagen II. | [2] |
| Murine Peritoneal Macrophages | LPS (100 ng/mL) | 20, 40 µM | Significantly decreased mRNA levels of TNF-α, IL-6, and IL-1β. | |
| IL-1β-induced OA chondrocytes | IL-1β | 40 µM | Improved inflammatory response, anabolism, and catabolism. | |
| Caco-2 cells | - | 5-20 µM | Significantly decreased mRNA and protein expression of P-gp. | |
| RAW 264.7 macrophages | LPS (1 μg/ml) | 25, 50 μg/ml | Inhibition of NO production. |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |
| Female BALB/c mice | Ovalbumin (OVA) or OVA/LPS-sensitized asthma | 10 mg/kg or 20 mg/kg (intraperitoneal) | Attenuated airway hyperresponsiveness, inflammatory cell infiltration, and goblet cell hyperplasia. Decreased neutrophil infiltration and inflammatory cytokines. | |
| Mice | Acetic acid-induced pain and Evans blue leakage | 25 and 50 mg/kg (p.o.) | Dose-dependent inhibition of pain and leakage. | |
| Mice | Carrageenan-induced paw edema | 25 and 50 mg/kg (p.o.) | Significant inhibition of paw edema (33.1-68.5%). | |
| Mice | CCl4-induced liver fibrosis | 20 mg/g and 40 mg/g | Significantly alleviated liver injury. |
Key Signaling Pathways Modulated by this compound
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like IL-1β or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound treatment has been observed to suppress the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.
This compound inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. Studies have demonstrated that this compound can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like IL-1β. This inhibition of MAPK signaling contributes significantly to its anti-inflammatory and chondroprotective effects.
This compound inhibition of the MAPK signaling pathway.
Peroxisome Proliferator-Activated Receptor-gamma (Ppar-γ) Signaling Pathway
Ppar-γ is a nuclear receptor that plays a critical role in regulating inflammation. Its activation has been shown to exert potent anti-inflammatory effects, partly by antagonizing the NF-κB pathway. Research indicates that this compound can upregulate the expression of Ppar-γ, which is often suppressed during inflammatory conditions. The activation of Ppar-γ by this compound is believed to be a key mechanism through which it suppresses NF-κB signaling and mitigates inflammation-driven tissue degradation, such as in intervertebral disc degeneration.
This compound activation of the Ppar-γ pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and autophagy. Dysregulation of this pathway is implicated in various inflammatory diseases, including osteoarthritis. This compound has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway in IL-1β-induced chondrocytes. This inhibition contributes to its chondroprotective effects by promoting autophagy and reducing inflammation-mediated catabolism.
This compound inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
Cell Lines: Rat Nucleus Pulposus Cells (NPCs), murine peritoneal macrophages, IL-1β-induced OA chondrocytes, Caco-2 cells, and RAW 264.7 macrophages are commonly used.
-
Inflammatory Stimulation: Cells are typically pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant or cell lysates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2, MMPs) and signaling pathway components are determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Western Blot Analysis:
-
This technique is used to determine the protein expression levels of key signaling molecules (e.g., p-p65, p-p38, p-ERK, p-JNK, Ppar-γ) to assess the activation state of the signaling pathways.
-
Experimental Workflow for In Vitro Bioactivity Assessment
General experimental workflow for in vitro bioactivity assessment.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, Ppar-γ, and PI3K/Akt/mTOR. The compiled quantitative data and elucidated molecular mechanisms provide a strong foundation for its further development as a therapeutic agent for inflammatory diseases. Future research should focus on its effects on other inflammatory pathways such as the JAK-STAT and NLRP3 inflammasome pathways, as well as on conducting comprehensive preclinical and clinical studies to validate its efficacy and safety in human populations. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this promising natural compound.
References
- 1. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of the Pharmacological Effects of Mulberroside A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mulberroside A, a prominent stilbenoid glycoside isolated from the root bark of Morus alba L., has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the current literature on the pharmacological effects of this compound, focusing on its underlying molecular mechanisms. We critically examine its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anti-cancer properties. This document synthesizes quantitative data from key studies into structured tables for comparative analysis, provides detailed methodologies for pivotal experiments, and employs Graphviz diagrams to visually articulate complex signaling pathways and experimental workflows. The objective is to equip researchers, scientists, and drug development professionals with a thorough resource to guide future research and potential therapeutic applications of this compound.
Introduction
This compound is a bioactive stilbene compound found predominantly in white mulberry (Morus alba).[1] Its structure is characterized by a resveratrol backbone glycosidically linked to a glucose molecule. This unique chemical architecture is believed to be responsible for its wide spectrum of biological effects, which have been explored in numerous preclinical studies.[2][3] The compound has shown potential in mitigating various pathological conditions, ranging from inflammation and oxidative stress to neurodegenerative diseases and cancer.[2][4] This guide aims to systematically collate and present the scientific evidence regarding its pharmacological efficacy and mechanisms of action.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties across various experimental models. Its mechanism of action is primarily centered on the inhibition of pro-inflammatory mediators and the modulation of key intracellular signaling cascades.
Inhibition of Pro-inflammatory Mediators
Studies have consistently shown that this compound can suppress the production of critical molecules involved in the inflammatory response, such as nitric oxide (NO), prostaglandins, and cytokines.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Cell/Animal Model | Concentration/Dose | Result | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant suppression of NO production. | |
| iNOS Protein | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant suppression of iNOS protein expression. | |
| Paw Edema | Carrageenan-induced in mice | 25 mg/kg & 50 mg/kg | 33.1-68.5% and 50.1-68.2% inhibition, respectively. | |
| TNF-α, IL-1β, IL-6 | LPS-stimulated murine peritoneal macrophages | Dose-dependent | Significant decrease in mRNA levels. | |
| TNF-α, IL-1β, IL-6 | OGD/R-induced rat cortical neurons | Not specified | Decreased expression of pro-inflammatory cytokines. |
Modulation of Signaling Pathways
The anti-inflammatory activity of this compound is mediated by its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.
-
Cell Culture and Treatment: Rat nucleus pulposus cells (NPCs) are isolated and cultured. Cells are pre-treated with this compound (MA) at various concentrations (e.g., 10, 20, 40 μM) for 2 hours. Subsequently, cells are stimulated with Interleukin-1 beta (IL-1β; 10 ng/mL) for 30 minutes.
-
Protein Extraction: Total protein is extracted from the NPCs using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA (Bicinchoninic Acid) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) per lane are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature. The membrane is then incubated overnight at 4°C with specific primary antibodies against phosphorylated and total forms of p65 (NF-κB), ERK, JNK, and p38 MAPK.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Band intensities are quantified using densitometry software.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Antioxidant Effects
This compound demonstrates significant antioxidant properties, which are crucial for its protective effects against oxidative stress-induced cellular damage.
Modulation of Endogenous Antioxidant Systems
A key mechanism of this compound's antioxidant action is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Table 2: Effect of Mulberry Extracts on Antioxidant Pathways
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Nrf2 Translocation | HepG2 cells | Mulberry Anthocyanin Extract (MAE) | Increased translocation of Nrf2 from cytosol to nucleus. | |
| HO-1 Expression | HepG2 cells | MAE | Upregulation of Heme oxygenase-1 (HO-1). | |
| GSH Levels | HepG2 cells | MAE | Increased Glutathione (GSH) levels. | |
| Lifespan | C. elegans | MAE | Extended lifespan under oxidative stress (paraquat-induced). | |
| SKN-1 Activation | C. elegans | MAE | Enhanced stimulation of SKN-1 (Nrf2 homologue). |
-
Cell Culture: HepG2 cells are grown on glass coverslips in 6-well plates.
-
Treatment: Cells are pre-treated with Mulberry Anthocyanin Extract (MAE) for a specified duration (e.g., 12 hours) before being challenged with an oxidative stressor like hydrogen peroxide (H₂O₂).
-
Fixation and Permeabilization: Cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells with 5% BSA in PBS for 1 hour.
-
Immunostaining: Cells are incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, they are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The nuclear translocation of Nrf2 is observed as the co-localization of the Nrf2 signal (green) with the nuclear DAPI signal (blue).
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Neuroprotective Potential of Mulberroside A: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside A, a stilbenoid glycoside predominantly isolated from the roots and twigs of Morus alba L. (white mulberry), has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3][4][5] Preclinical studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases and ischemic injury. This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-target approach, addressing key pathological features of neurodegeneration. The primary mechanisms of action identified in preclinical studies include:
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways.
-
Antioxidant Activity: The compound effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, a major contributor to neuronal cell death.
-
Anti-apoptotic Effects: this compound can inhibit programmed cell death in neurons by modulating the expression of key apoptotic proteins.
-
Cholinergic System Modulation: In models of Alzheimer's disease, this compound has been found to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary rat cortical neurons | 20 µg/mL this compound | Lactate Dehydrogenase (LDH) release | Significant inhibition | |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary rat cortical neurons | 40 µg/mL this compound | Neuronal apoptosis and necrosis | Significant reduction | |
| N2a/APP695swe cells | 10, 25, and 50 µM this compound | Aβ1–42 levels | Significant reduction | |
| N2a/APP695swe cells | 10, 25, and 50 µM this compound | BACE1 protein expression | Significant decrease | |
| N2a/APP695swe cells | 25 and 50 µM this compound | ADAM10 protein expression | Significant increase | |
| N2a/APP695swe cells | 25 and 50 µM this compound | Reactive Oxygen Species (ROS) levels | Significant decrease | |
| N2a/APP695swe cells | 50 µM this compound | Malondialdehyde (MDA) levels | Significant decrease | |
| N2a/APP695swe cells | Not specified | Acetylcholinesterase (AChE) activity | Inhibition | |
| N2a/APP695swe cells | Not specified | Butyrylcholinesterase (BChE) activity | Inhibition | |
| Lipopolysaccharide (LPS)-induced BV-2 microglia | 10.09 ± 0.51 µM (IC50) | Nitric Oxide (NO) production | Significant inhibition |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Cognitive deficits (Morris Water Maze, Novel Object Recognition) | Significant amelioration | |
| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Neuronal loss in hippocampus and cortex | Significant reduction | |
| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Acetylcholinesterase (AChE) activity in hippocampus and cortex | Markedly suppressed increase | |
| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Butyrylcholinesterase (BChE) activity in hippocampus and cortex | Markedly suppressed increase | |
| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Acetylcholine (ACh) levels in hippocampus and cortex | Significantly reversed decline | |
| High-fructose diet-induced neuroinflammation in C57BL/6N male mice | 20 and 40 mg/kg this compound | Hippocampal neuroinflammation and impaired neurogenesis | Significant amelioration |
Key Experimental Protocols
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons
This in vitro model simulates ischemic and reperfusion injury that occurs during a stroke.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a defined period (e.g., 2 hours) to induce oxygen-glucose deprivation.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 24 hours) to simulate reperfusion.
-
Treatment: this compound is typically added to the culture medium during the OGD and/or reperfusion phase at various concentrations.
-
Assessment: Cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), and protein expression of relevant markers are measured.
Scopolamine-Induced Alzheimer's Disease-like Mouse Model
This pharmacological model is used to induce cognitive impairment and mimic some of the cholinergic deficits observed in Alzheimer's disease.
-
Animals: Male ICR mice or other suitable strains are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Mice are typically divided into a control group, a scopolamine-only group, a this compound plus scopolamine group, and a positive control (e.g., Donepezil) plus scopolamine group.
-
Drug Administration: this compound is administered orally (p.o.) for a specified period (e.g., daily for several weeks).
-
Induction of Amnesia: Scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce cognitive deficits.
-
Behavioral Testing: Cognitive function is assessed using various behavioral tests, such as the Morris Water Maze (for spatial learning and memory) and the Novel Object Recognition test (for recognition memory).
-
Biochemical and Histological Analysis: After the behavioral tests, brain tissues (hippocampus and cortex) are collected for biochemical assays (e.g., measuring ACh, AChE, and BChE levels) and histological analysis (e.g., Nissl staining to assess neuronal loss).
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to activate this pathway, leading to the downstream phosphorylation and activation of pro-survival proteins and the inhibition of pro-apoptotic factors.
Caption: PI3K/Akt signaling pathway activated by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and can mediate both cell survival and apoptosis. This compound has been found to inhibit the phosphorylation of key MAPK members, such as ERK1/2, JNK1/2, and p38, which are often activated during neuroinflammatory and ischemic conditions.
Caption: Inhibition of MAPK signaling by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's neuroprotective effects.
References
- 1. This compound: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Mulberroside A in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of Mulberroside A in murine models of allergic asthma. The protocols and data presented are compiled from preclinical research and are intended to guide further investigation into the therapeutic potential of this compound for airway inflammation.
Introduction
This compound, a stilbenoid glycoside isolated from the root bark of Morus alba L., has demonstrated significant anti-inflammatory and antioxidant properties. Recent in vivo studies using murine models of asthma have shown its potential to ameliorate allergic airway inflammation by suppressing the Th2 immune response and reducing oxidative stress.[1][2][3] These findings suggest that this compound could be a promising candidate for the development of novel asthma therapies.
Summary of Preclinical Findings
In ovalbumin (OVA)-sensitized and challenged BALB/c mice, a well-established model of allergic asthma, intraperitoneal administration of this compound has been shown to:
-
Reduce Airway Hyperresponsiveness (AHR): Attenuate the exaggerated bronchoconstrictor response to methacholine.[1][2]
-
Decrease Airway Inflammation: Significantly lower the infiltration of inflammatory cells, particularly neutrophils and eosinophils, into the bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Alleviate Goblet Cell Hyperplasia: Reduce the number of mucus-producing goblet cells in the airway epithelium.
-
Suppress Th2-Mediated Immunity: Inhibit the expression of Th2-associated cytokines, which are key drivers of allergic inflammation.
-
Mitigate Oxidative Stress: Alleviate oxidative stress in the lungs.
Furthermore, in a model utilizing OVA combined with lipopolysaccharide (LPS) to induce a more neutrophilic inflammatory response, this compound also demonstrated a significant reduction in neutrophil infiltration in the lungs and BALF.
Quantitative Data from In Vivo Murine Asthma Models
The following tables summarize the key quantitative findings from a representative study investigating the effects of this compound in an OVA-induced murine model of asthma.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (mg/kg) | Penh (at 30 mg/mL methacholine) |
| Normal Control | - | ~1.5 |
| OVA-Challenged | - | ~4.5 |
| This compound | 10 | ~3.0* |
| This compound | 20 | ~2.5 |
| Prednisolone | 10 | ~2.0 |
*p < 0.05, **p < 0.01 compared to the OVA control group. Data are expressed as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | Macrophages (%) | Lymphocytes (%) |
| Normal Control | - | ~1.0 | ~1 | ~2 | ~95 | ~2 |
| OVA-Challenged | - | ~5.0 | ~25 | ~10 | ~60 | ~5 |
| This compound | 10 | ~3.5 | ~15 | ~7* | ~75 | ~3 |
| This compound | 20 | ~2.5 | ~10 | ~5 | ~80 | ~5 |
| Prednisolone | 10 | ~2.0 | ~8 | ~4 | ~85 | ~3 |
*p < 0.05, **p < 0.01 compared to the OVA control group. Data are expressed as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for replicating the in vivo studies on this compound in a murine model of asthma.
Animal Model and Asthma Induction
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Asthma Induction (OVA Model):
-
Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline.
-
Challenge: From days 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
This compound Treatment
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and diluted in saline).
-
Administration: Administer this compound at doses of 10 mg/kg and 20 mg/kg via intraperitoneal injection.
-
Dosing Schedule: Administer the treatment daily, one hour before each OVA challenge.
Measurement of Airway Hyperresponsiveness (AHR)
-
Time Point: 24 hours after the final OVA challenge.
-
Method: Use whole-body plethysmography to measure AHR in response to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL).
-
Parameter: Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance.
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
-
Procedure: Immediately after AHR measurement, euthanize the mice and cannulate the trachea. Lavage the lungs with three instillations of 0.5 mL of ice-cold PBS.
-
Cell Counting: Centrifuge the BALF and resuspend the cell pellet. Perform a total cell count using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with Wright-Giemsa. Perform a differential count of at least 400 cells to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.
Histopathological Analysis
-
Tissue Preparation: After BALF collection, perfuse the lungs with saline and fix in 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.
-
Periodic Acid-Schiff (PAS): To visualize and quantify goblet cell hyperplasia.
-
-
Analysis: Score the degree of inflammation and goblet cell hyperplasia in a blinded manner.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the OVA-induced murine model of asthma.
Proposed Signaling Pathway of this compound in Asthma
References
- 1. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Determination of Mulberroside A in Mulberry using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside A is a glycosylated stilbene predominantly found in the root bark and twigs of the mulberry plant (Morus alba L.).[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[4][5] Notably, research has implicated this compound in the activation of the PI3K/AKT/GSK3β/CREB signaling pathway, which is crucial for neuroprotection in models of Alzheimer's disease, and in the suppression of MAPK, NF-κB, and PI3K-AKT-mTOR signaling pathways associated with osteoarthritis. Given its therapeutic potential, accurate and efficient quantification of this compound in mulberry extracts is paramount for quality control, standardization of herbal products, and facilitating further pharmacological research.
This document provides detailed application notes and protocols for the quantitative determination of this compound in mulberry samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay offers a highly sensitive, specific, and rapid alternative to traditional chromatographic methods like HPLC.
Principle of the Assay
The described protocol is based on an indirect competitive ELISA. In this assay, this compound present in the sample competes with a fixed amount of this compound-ovalbumin (OVA) conjugate coated on the microplate wells for binding to a limited amount of polyclonal anti-Mulberroside A antibody. The amount of antibody bound to the well is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a peroxidase-labeled secondary antibody, and the signal is developed using a substrate solution. The concentration of this compound in the sample is determined by comparing the absorbance with a standard curve.
Materials and Reagents
-
This compound standard
-
Anti-Mulberroside A polyclonal antibody
-
This compound-OVA conjugate
-
Peroxidase-labeled secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate buffered saline with 0.05% Tween 20, PBS-T)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB One-Step Substrate Reagent)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Methanol
-
Mulberry samples (e.g., root bark, leaves, twigs)
-
Microplate reader
Experimental Protocols
Sample Preparation
-
Drying and Pulverization : Air-dry the collected mulberry plant material (e.g., root bark, leaves) at room temperature until a constant weight is achieved. Mill the dried material into a fine powder and pass it through a 40-mesh sieve.
-
Extraction : Accurately weigh about 0.1 g of the powdered sample and place it in a conical flask. Add 100 mL of 80% methanol.
-
Ultrasonic Extraction : Sonicate the mixture for 1 hour. After sonication, allow the solution to cool to room temperature.
-
Final Preparation : Replenish any weight loss during sonication with 80% methanol. Shake the solution uniformly and filter it through a 0.45 μm membrane filter to obtain the sample solution for ELISA analysis.
ELISA Protocol
-
Coating : Coat the wells of a 96-well microtiter plate with 100 µL/well of this compound-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Washing : Discard the coating solution and wash the plate three times with 300 µL/well of Wash Buffer. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining liquid.
-
Blocking : Add 200 µL/well of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing : Repeat the washing step as described in step 2.
-
Competitive Reaction :
-
Add 50 µL of the prepared mulberry sample extract or this compound standard solution to the appropriate wells.
-
Immediately add 50 µL of diluted anti-Mulberroside A polyclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing : Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation : Add 100 µL/well of the peroxidase-labeled secondary antibody diluted in Assay Buffer. Incubate for 1 hour at 37°C.
-
Washing : Repeat the washing step as described in step 2.
-
Substrate Development : Add 100 µL/well of TMB Substrate Solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction : Add 50 µL/well of Stop Solution to terminate the reaction. The color in the wells will change from blue to yellow.
-
Absorbance Measurement : Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Construct a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding concentration of this compound on the x-axis (logarithmic scale).
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor of the sample extract to obtain the final concentration of this compound in the original mulberry sample.
Assay Validation and Performance
The reliability of the this compound ELISA should be established through a thorough validation process. Key validation parameters include:
-
Specificity : The assay should demonstrate high specificity for this compound with minimal cross-reactivity to structurally related compounds. Studies have shown that polyclonal antibodies raised against this compound have very low specificity for its aglycone, oxyresveratrol.
-
Sensitivity : The limit of detection (LOD) and limit of quantification (LOQ) determine the lowest concentration of this compound that can be reliably detected and quantified. A typical detection range for a this compound ELISA is 0.17–15.62 μg/mL.
-
Precision : The precision of the assay is assessed by determining the intra-assay and inter-assay coefficients of variation (CV). These values should ideally be less than 15%.
-
Accuracy : Accuracy is determined by spike and recovery experiments, where known amounts of this compound are added to sample matrices. Recovery rates should be within an acceptable range, typically 80-120%.
-
Correlation with HPLC : The results obtained from the ELISA should show a good correlation with a validated HPLC method. A high coefficient of determination (R²) value (e.g., 0.994) indicates a strong correlation between the two methods.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a validated this compound ELISA.
Table 1: this compound ELISA Performance Characteristics
| Parameter | Typical Value |
| Detection Range | 0.17 - 15.62 µg/mL |
| Intra-assay Precision (RSD) | < 5% |
| Inter-assay Precision (RSD) | < 5% |
| Recovery Rate | 97.6 - 101.4% |
| Correlation with HPLC (R²) | 0.994 |
Table 2: Quantification of this compound in Different Mulberry Parts by ELISA and HPLC
| Sample | This compound Content by ELISA (mg/g DW) | This compound Content by HPLC (mg/g DW) |
| Root Bark | Value | Value |
| Root | Value | Value |
| Fibrous Root | Value | Value |
| Twig | Value | Value |
| Leaf | Value | Value |
| Fruit | Value | Value |
| Note: The actual values will vary depending on the mulberry species, growing conditions, and time of harvest. The root bark generally contains the highest amount of this compound. |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology [frontiersin.org]
- 4. This compound: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Mulberroside A as a Tool for Investigating Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside A, a glycosylated stilbene predominantly isolated from the root bark of Morus alba (white mulberry), has emerged as a significant compound for the investigation of melanogenesis and the development of skin-lightening agents.[1][2] Its mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the downregulation of key transcription factors and enzymes in the melanogenic pathway.[1][3][4] These characteristics make this compound a valuable tool for studying the complex process of pigmentation and for screening potential depigmenting agents.
Unlike its aglycone form, oxyresveratrol, which exhibits more potent tyrosinase inhibition, this compound provides a case study for understanding the role of glycosylation in the bioavailability and efficacy of bioactive compounds. Its ability to reduce hyperpigmentation has been demonstrated in various models, including UVB-irradiated guinea pig skin, making it relevant for both basic research and cosmetic applications.
These application notes provide a comprehensive overview of the quantitative data, key experimental protocols, and cellular pathways associated with this compound's anti-melanogenic activity.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound on key markers of melanogenesis have been quantified in multiple studies. The data below summarizes its efficacy in enzymatic and cellular assays, with comparisons to other known whitening agents like Kojic Acid and Arbutin.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Substrate | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| This compound | L-Tyrosine | 53.6 | Competitive | |
| This compound | L-DOPA | - | Competitive | |
| Oxyresveratrol | L-Tyrosine | 0.49 | Mixed | |
| Kojic Acid | L-Tyrosine | 21.2 | - | |
| Arbutin | L-Tyrosine | 740 | - |
Note: A lower IC₅₀ value indicates greater potency.
Table 2: Effects on Melanogenesis-Related Gene and Protein Expression
| Treatment | Target Gene/Protein | Effect | Model System | Source |
|---|---|---|---|---|
| This compound | MITF | Downregulation | UVB-irradiated guinea pig skin | |
| This compound | Tyrosinase (Tyr) | Downregulation | UVB-irradiated guinea pig skin | |
| This compound | TRP-1 | Downregulation | UVB-irradiated guinea pig skin |
Note: MITF (Microphthalmia-associated transcription factor) is the master regulator of melanogenic gene expression. TRP-1 (Tyrosinase-related protein-1) is also involved in melanin synthesis.
Visualized Mechanisms and Workflows
Signaling Pathway of this compound in Melanocytes
Caption: Dual inhibitory mechanism of this compound on melanogenesis.
General Experimental Workflow for Efficacy Testing
Caption: Step-wise workflow for evaluating this compound's anti-melanogenic effects.
Experimental Protocols
Mushroom Tyrosinase Activity Assay (In Vitro)
This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase enzyme activity.
Materials:
-
Mushroom Tyrosinase (e.g., 2000 U/mL in phosphate buffer)
-
L-Tyrosine solution (e.g., 2 mM)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
20 µL of this compound dilution (or vehicle control).
-
100 µL of phosphate buffer.
-
40 µL of L-Tyrosine solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm (this is the initial reading, T₀).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance again at 475 nm (final reading, T₁).
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = {[(A-B) - (C-D)] / (A-B)} * 100
-
A: Absorbance of control (with enzyme)
-
B: Absorbance of control blank (without enzyme)
-
C: Absorbance of sample (with enzyme)
-
D: Absorbance of sample blank (without enzyme)
-
-
Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the ability of this compound to inhibit melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis (optional, but recommended)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed B16F10 cells in a 24-well or 48-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. If using an inducer, add α-MSH (e.g., 100 nM) along with the test compound.
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Solubilize the melanin by adding 1 N NaOH containing 10% DMSO to the cell pellet.
-
Incubate at 80°C for 1-2 hours to dissolve the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
The melanin content is normalized to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford from a parallel well).
-
Calculate the percentage of melanin content relative to the untreated (or α-MSH-treated) control.
Cell Viability (MTT) Assay
It is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.
Materials:
-
B16F10 cells (or other relevant cell lines like HaCaT keratinocytes)
-
Complete culture medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound used in the melanin content assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the same duration as the melanin assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Melanogenesis-Related Proteins
This protocol allows for the investigation of this compound's effect on the expression levels of key proteins like MITF, tyrosinase, and TRP-1.
Materials:
-
B16F10 cells treated with this compound as in the melanin assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Culture and treat B16F10 cells with this compound for 24-48 hours.
-
Wash cells with cold PBS and lyse them using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control. This will show the relative change in protein expression.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Mulberroside A Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mulberroside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherently low bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with oral administration of this compound (MulA) shows very low systemic exposure. Is this expected?
A1: Yes, this is a well-documented issue. The oral bioavailability of this compound is extremely low, reported to be less than 1% in rat models.[1][2] This is primarily due to two factors:
-
Poor Membrane Permeability: this compound itself exhibits poor permeability across the intestinal epithelium.[3][4] It primarily traverses Caco-2 cells, an in vitro model of the human intestine, via passive diffusion, which is an inefficient process.[3]
-
Extensive Pre-systemic Metabolism: this compound is extensively metabolized by intestinal bacteria before it can be absorbed. The primary metabolic pathway is deglycosylation, where gut microbiota hydrolyze MulA into its aglycone, oxyresveratrol (OXY), and other metabolites.
Therefore, detecting high levels of the parent this compound in systemic circulation after oral dosing is highly unlikely.
Q2: If this compound is metabolized to Oxyresveratrol (OXY), should I be measuring OXY levels in my pharmacokinetic studies?
A2: Absolutely. The conversion of this compound to Oxyresveratrol by intestinal bacteria is a critical step for its absorption and subsequent systemic exposure. Oxyresveratrol has significantly better permeability across the intestinal barrier compared to MulA. However, OXY itself is subject to efflux by transporters like P-glycoprotein and MRPs, and undergoes extensive hepatic glucuronidation. Therefore, a comprehensive pharmacokinetic study should ideally measure plasma concentrations of both this compound, Oxyresveratrol, and its major metabolites (e.g., glucuronide conjugates).
Q3: What strategies can I employ to improve the oral bioavailability of this compound for my in vivo experiments?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and extensively metabolized compounds like this compound. While specific data for MulA formulations is limited, research on structurally related compounds like resveratrol and its metabolite oxyresveratrol provides valuable insights into promising approaches. These include:
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating MulA in SLNs can protect it from premature degradation in the gastrointestinal tract, enhance its absorption, and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubility and absorption of lipophilic compounds.
-
-
Polymeric Nanoparticles: Encapsulating MulA in biodegradable polymers can offer controlled release and protection from enzymatic degradation.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility and stability.
-
Co-administration with Bioavailability Enhancers: Certain natural compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of co-administered drugs.
Data Presentation: Pharmacokinetic Parameters of Formulated Resveratrol (as a proxy for this compound)
Disclaimer: The following data is for Resveratrol, a structurally related polyphenol, and is presented to illustrate the potential improvements in pharmacokinetic parameters that could be achieved for this compound with advanced formulation strategies. Researchers should conduct formulation-specific pharmacokinetic studies for this compound.
Table 1: Pharmacokinetic Parameters of Resveratrol Solid Lipid Nanoparticles (SLN) vs. Resveratrol Suspension in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Resveratrol Suspension | 152.3 ± 18.7 | 0.5 | 489.6 ± 54.2 | 100 | |
| Resveratrol SLN | 587.4 ± 45.9 | 1.0 | 3254.7 ± 210.8 | 664.8 |
Table 2: Pharmacokinetic Parameters of Resveratrol Self-Nanoemulsifying Drug Delivery System (SNEDDS) vs. Resveratrol Suspension in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Resveratrol Suspension | 289.4 ± 35.1 | 0.5 | 1125.8 ± 123.5 | 100 | |
| Resveratrol SNEDDS | 985.6 ± 98.7 | 1.5 | 4852.4 ± 345.6 | 431.0 |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Emulsification-Diffusion Method
This protocol is adapted from a method used for resveratrol SLN preparation.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant/Stabilizer (e.g., Egg yolk lecithin)
-
Organic Solvent (e.g., Absolute ethanol)
-
Aqueous Phase (e.g., Deionized water)
Procedure:
-
Preparation of the Oil Phase: Dissolve a specific amount of this compound and egg yolk lecithin in absolute ethanol. Separately, melt the glyceryl monostearate. Mix the ethanolic solution with the molten lipid to form a clear oil phase.
-
Removal of Organic Solvent: Remove the ethanol by vacuum rotary evaporation to obtain a thin lipid film containing this compound.
-
Preparation of the Aqueous Phase: Dissolve poloxamer 188 in deionized water.
-
Emulsification: Add the aqueous phase to the lipid film and hydrate it under continuous ultrasound for a specified duration.
-
Homogenization: Subject the resulting emulsion to high-speed homogenization to reduce the particle size.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped drug and large aggregates.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
-
Dosing: Divide the rats into groups (e.g., Control group receiving MulA suspension, Test group receiving MulA formulation). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentrations of this compound and its major metabolites (e.g., Oxyresveratrol) in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Trans-resveratrol self-nano-emulsifying drug delivery system (SNEDDS) with enhanced bioavailability potential: optimization, pharmacokinetics and in situ single pass intestinal perfusion (SPIP) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. Evaluating solubility, stability, and inclusion complexation of oxyresveratrol with various β-cyclodextrin derivatives using advanced computational techniques and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mulberroside A stability under different pH and temperature conditions
This technical support center provides guidance on the stability of Mulberroside A under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for extended periods.
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. Stock solutions prepared in DMSO can be stored at -20°C for up to one month. For aqueous solutions, it is recommended to prepare them fresh before use. One study has shown that sample solutions of this compound are stable for up to 12 hours at room temperature[1].
Q3: What is the effect of pH on the stability of this compound?
Q4: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound, likely following first-order kinetics. It is recommended to avoid high temperatures during sample preparation and storage. If heating is necessary for dissolution, it should be done for the shortest possible time.
Q5: What are the potential degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of its glycosidic linkages, which results in the formation of oxyresveratrol and glucose. Isomerization of the stilbene backbone from the trans-isomer to the cis-isomer can also occur, particularly upon exposure to UV light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using stock solutions, ensure they have been stored properly at -20°C and for no longer than one month. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., oxyresveratrol, cis-isomer). | Confirm the identity of the peaks by comparing with standards of potential degradation products. Minimize exposure of solutions to light and elevated temperatures. Adjust the pH of the solution to be near neutral if possible. |
| Low recovery of this compound from samples | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or low-adsorption microcentrifuge tubes. Perform sample processing steps at low temperatures and minimize the time between sample preparation and analysis. |
Stability Data Summary
Due to the limited availability of specific stability data for this compound, the following table presents a hypothetical stability profile based on the known behavior of similar stilbene glycosides. This data is for illustrative purposes to guide experimental design.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 25 | 96 | 0.0072 |
| 3.0 | 40 | 36 | 0.0192 |
| 5.0 | 25 | 240 | 0.0029 |
| 5.0 | 40 | 96 | 0.0072 |
| 7.0 | 25 | >500 | <0.0014 |
| 7.0 | 40 | 240 | 0.0029 |
| 9.0 | 25 | 120 | 0.0058 |
| 9.0 | 40 | 48 | 0.0144 |
Experimental Protocols
Protocol for Investigating the Effect of pH on this compound Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) in a light-protected environment.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Protocol for a Forced Degradation Study
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products.
Visualizations
References
Technical Support Center: Optimizing Ultrasonic Extraction of Mulberroside A from Ramulus Mori
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasonic-assisted extraction (UAE) of Mulberroside A from Ramulus Mori (mulberry twigs). The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is ultrasonic-assisted extraction (UAE) and why is it suitable for extracting this compound?
A1: Ultrasonic-assisted extraction is a process that uses high-frequency sound waves (ultrasound) to create acoustic cavitation in a solvent. This phenomenon generates tiny, imploding bubbles that produce shear forces, breaking down the plant's cell walls. This process enhances the mass transfer of bioactive compounds like this compound from the plant material into the solvent, often resulting in shorter extraction times and increased efficiency compared to conventional methods.[1]
Q2: What are the key parameters to consider when optimizing the UAE of this compound?
A2: The most influential factors on the yield of phenolic compounds like this compound are the choice of solvent and its concentration, the solid-to-liquid ratio, the extraction time, and the extraction temperature.[1][2] Ultrasonic power is another critical parameter to optimize for efficient extraction.[3]
Q3: Which solvent is best for extracting this compound from Ramulus Mori?
A3: Methanol and ethanol are commonly used solvents for extracting phenolic compounds from mulberry.[4] Studies have shown that an 80% methanol solution can be effective for extracting this compound. The optimal concentration will depend on other parameters, but aqueous ethanol (e.g., 40-70%) is often a good starting point for optimization.
Q4: How does temperature affect the extraction yield of this compound?
A4: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, leading to a higher yield. However, excessively high temperatures can cause degradation of heat-sensitive compounds. For similar compounds like anthocyanins from mulberry, the yield increases up to around 40°C and then decreases. Therefore, temperature needs to be carefully optimized.
Q5: Can this compound degrade during the ultrasonic extraction process?
A5: Yes, prolonged exposure to high ultrasonic power and elevated temperatures can potentially lead to the degradation of bioactive compounds. It is crucial to balance extraction efficiency with the stability of this compound. Monitoring the temperature of the extraction vessel, for instance by using an ice bath, can help prevent degradation.
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Cell Wall Disruption: The primary role of ultrasound is to break the plant cell wall. If the power is too low or the material is not ground to a sufficient fineness (e.g., passed through a 60-mesh sieve), extraction will be inefficient.
-
Solution: Increase the ultrasonic power or ensure the Ramulus Mori is finely powdered.
-
-
Suboptimal Solvent Conditions: The polarity and concentration of the solvent are critical. If the solvent is not optimal for this compound, solubility will be limited.
-
Solution: Experiment with different concentrations of ethanol or methanol (e.g., 40%, 60%, 80%). A study found the highest content of this compound in the n-butanol fraction of an 80% methanol extract, suggesting its polarity preference.
-
-
Insufficient Extraction Time: The extraction process requires time for the compound to diffuse from the plant material into the solvent. If the time is too short, equilibrium will not be reached.
-
Solution: Increase the extraction time in increments (e.g., 20, 40, 60 minutes) to see if the yield improves. For similar compounds, yields often plateau after 40-60 minutes.
-
-
Incorrect Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to dissolve all the target compound, while an excessively large volume can be wasteful.
-
Solution: Optimize the solid-to-liquid ratio. Ratios for similar extractions range from 1:10 to 1:400 (w/v).
-
Q2: I am observing significant variability in my extraction results. What could be the reason?
A2: Inconsistent results are often due to poor control over experimental parameters.
-
Temperature Fluctuations: Ultrasonic probes can heat the solvent. If the temperature is not controlled, it can vary between experiments, affecting yields.
-
Solution: Use a sonicator with a temperature controller or place the extraction vessel in a cooling bath (e.g., an ice bath) to maintain a constant temperature.
-
-
Inhomogeneous Sample: If the powdered Ramulus Mori is not well-mixed, the concentration of this compound in each subsample can vary.
-
Solution: Ensure the powdered plant material is thoroughly homogenized before weighing.
-
-
Instrument Performance: The output power of the sonicator may fluctuate.
-
Solution: Regularly check and calibrate the ultrasonic equipment according to the manufacturer's instructions.
-
Optimized Extraction Parameters from Literature
The following tables summarize optimized parameters from studies on ultrasonic-assisted extraction of bioactive compounds from various parts of the mulberry plant. These can serve as a starting point for optimizing this compound extraction from Ramulus Mori.
Table 1: Optimized UAE Parameters for Phenolic Compounds and Anthocyanins from Mulberry
| Parameter | Optimized Value | Plant Part | Target Compound | Reference |
| Solvent | 63.8% Methanol (with 1% TFA) | Fruit | Anthocyanins | |
| Temperature | 43.2 °C | Fruit | Anthocyanins | |
| Time | 40 min | Fruit | Anthocyanins | |
| Liquid-to-Solid Ratio | 23.8:1 (v/w) | Fruit | Anthocyanins | |
| Solvent | 60% Ethanol | Leaf | Phenolic Compounds | |
| Temperature | 60 °C | Leaf | Phenolic Compounds | |
| Time | 30 min | Leaf | Phenolic Compounds | |
| Ultrasonic Power | 400 W | Leaf | Polyphenols | |
| Time | 60 min | Leaf | Polyphenols | |
| Solvent | 70% Ethanol | Leaf | Polyphenols | |
| Solid-to-Solution Ratio | 0.030 g/mL | Leaf | Polyphenols |
Table 2: Extraction Conditions Specifically Mentioning this compound
| Parameter | Condition | Plant Part | Solvent System | Reference |
| Time | 1 hour | Ramulus Mori | 80% Methanol | |
| Time | 60 min | Root Bark | Natural Deep Eutectic Solvents (NADES) | |
| Temperature | 15 °C | Root Bark | NADES (Malic acid-glucose based) | |
| Solid-to-Liquid Ratio | 1:30 (w/v) | Root Bark | NADES (with 60% water content) |
Experimental Protocols
Recommended Protocol for Ultrasonic Extraction of this compound
This protocol is a generalized starting point based on available literature. Researchers should perform optimization experiments based on these steps.
-
Preparation of Plant Material:
-
Dry the Ramulus Mori (mulberry twigs) at a controlled temperature (e.g., 55°C for three days) in a hot air dryer.
-
Pulverize the dried twigs and pass the powder through a 60-mesh sieve to ensure a uniform and fine particle size. Store the powder in a cool, dry, and dark place.
-
-
Extraction Setup:
-
Accurately weigh a specific amount of the powdered Ramulus Mori (e.g., 1.0 g).
-
Place the powder in a stoppered conical flask or a suitable extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol) at a predetermined solid-to-liquid ratio (e.g., 1:100 w/v, which would be 100 mL for 1 g of powder).
-
-
Ultrasonic Extraction:
-
Place the vessel into the ultrasonic device. If using a probe-type sonicator, ensure the probe is submerged to the correct depth.
-
Control the temperature using a water bath or temperature controller. Start with a moderate temperature (e.g., 40°C).
-
Sonicate for a specified duration (e.g., 60 minutes). It is advisable to weigh the flask before and after sonication and replenish any solvent lost due to evaporation.
-
-
Post-Extraction Processing:
-
After sonication, allow the mixture to cool to room temperature.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
The resulting filtrate contains the crude extract of this compound and can be used for further analysis (e.g., by HPLC).
-
-
Analysis (Example: HPLC):
-
An example HPLC method for this compound determination uses a C18 column.
-
A mobile phase of methanol-water (22:78) can be used with detection at 303 nm.
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared from a known concentration of this compound reference standard.
-
Visualizations
Caption: A generalized workflow for the ultrasonic extraction and analysis of this compound.
Caption: A decision tree for troubleshooting low yields of this compound.
References
Validation & Comparative
A Comparative Guide to Mulberroside A and Kojic Acid for Skin Whitening Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin whitening efficacy of Mulberroside A and Kojic Acid, focusing on their mechanisms of action, quantitative performance data from in-vitro and in-vivo studies, and detailed experimental protocols.
Introduction
The demand for effective and safe skin whitening agents is a significant driver of research in dermatology and cosmetics. Hyperpigmentation disorders and aesthetic concerns are commonly addressed by targeting melanogenesis, the complex process of melanin production. Two compounds that have garnered considerable attention are this compound, a stilbenoid found in the root bark of mulberry trees (Morus alba), and Kojic Acid, a fungal metabolite. This guide compares their efficacy based on available scientific data.
This compound is a glycosylated stilbene. Its skin-whitening potential is primarily attributed to its inhibitory effect on key enzymes in the melanin synthesis pathway.[1][2]
Kojic Acid is a well-established agent in the cosmetics industry, widely used for its ability to lighten skin and treat pigmentary disorders like melasma.[3][4] Its mechanism involves the chelation of copper ions essential for the function of tyrosinase, the rate-limiting enzyme in melanogenesis.[4]
Mechanism of Action
Both this compound and Kojic Acid exert their primary skin-whitening effects by inhibiting tyrosinase, a key enzyme responsible for melanin synthesis. However, their specific mechanisms and downstream effects show notable differences.
This compound:
-
Direct Tyrosinase Inhibition: this compound acts as a competitive inhibitor of mushroom tyrosinase for both L-tyrosine and L-DOPA substrates.
-
Transcriptional Regulation: In-vivo studies on guinea pig skin have shown that topical application of this compound suppresses the UVB-induced expression of key melanogenic factors, including the Microphthalmia-Associated Transcription Factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1). MITF is a master regulator of melanocyte survival and differentiation.
-
Role of its Aglycone: The deglycosylation of this compound to its aglycone, oxyresveratrol, significantly enhances its tyrosinase inhibitory activity by approximately 110-fold. The anti-melanogenesis effect in vivo is also highest with oxyresveratrol, followed by an intermediate and then this compound, suggesting that bioconversion in the skin may play a role in its efficacy.
Kojic Acid:
-
Tyrosinase Inhibition via Copper Chelation: Kojic acid's primary mechanism is the chelation of the copper ions (Cu²⁺) within the active site of the tyrosinase enzyme. This action inactivates the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby halting the melanin production cascade. It acts as a competitive inhibitor for the monophenolase activity and a mixed inhibitor for the diphenolase activity of mushroom tyrosinase.
-
Keratinocyte-Mediated Inhibition: Kojic acid has been shown to stimulate keratinocytes to produce Interleukin-6 (IL-6). This cytokine, in turn, acts on melanocytes to directly inhibit melanogenesis, suggesting an indirect mechanism of action involving intercellular signaling in the epidermis.
Quantitative Data: Tyrosinase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The table below summarizes the reported IC₅₀ values for this compound and Kojic Acid against mushroom tyrosinase, a common model for screening skin whitening agents.
| Compound | Substrate | IC₅₀ (µM) | Reference |
| This compound | L-Tyrosine | 53.6 | |
| Kojic Acid | L-Tyrosine | 15.6 - 70 | |
| Kojic Acid | L-DOPA | 31.6 - 121 | |
| Oxyresveratrol | L-Tyrosine | 0.49 |
Note: Oxyresveratrol, the aglycone of this compound, is included for comparison due to its significantly higher potency.
In-Vivo and Clinical Efficacy
This compound:
-
An in-vivo study on brown guinea pigs demonstrated that topical application of this compound, its glucoside derivative, and oxyresveratrol effectively reduced UVB-induced hyperpigmentation. Fontana-Masson staining confirmed a significant reduction in melanin content within the epidermis. The study also found that these compounds suppressed the expression of melanogenic enzymes.
-
A clinical study evaluating a 75% mulberry extract oil for the treatment of facial melasma showed significant improvement in the Melasma Area and Severity Index (MASI) score and a reduction in melanin levels measured by a Mexameter compared to a placebo over 8 weeks.
Kojic Acid:
-
Kojic acid is an established clinical treatment for hyperpigmentation.
-
One comparative study found that a combination of 0.75% kojic acid and 2.5% vitamin C was highly effective in treating facial melasma.
-
Another randomized controlled trial concluded that kojic acid was more effective and worked faster than hydroquinone in the treatment of melasma.
-
It is approved for use in cosmetic products at concentrations of 1% or less, though it can sometimes cause contact dermatitis at higher concentrations.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (In-Vitro)
This assay is a standard preliminary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of a substrate (e.g., L-DOPA), leading to the formation of a colored product (dopachrome), which can be measured spectrophotometrically at approximately 475 nm. The reduction in color formation in the presence of an inhibitor corresponds to its inhibitory activity.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 100-500 units/mL in phosphate buffer).
-
Substrate solution (e.g., 10 mM L-DOPA in phosphate buffer).
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 20 µL of the enzyme solution and 10 µL of the test compound at various concentrations.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.
-
Monitor the change in absorbance at 475 nm over time using a microplate reader.
-
-
Controls:
-
Negative Control: Contains all reagents except the test compound (solvent only).
-
Blank: Contains all reagents except the enzyme.
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = {[(A - B) - (C - D)] / (A - B)} x 100 Where A is the absorbance of the negative control, B is the blank, C is the absorbance with the test compound, and D is the blank with the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells (Cell-Based)
This assay evaluates the effect of a test compound on melanin production in a cellular context.
Principle: B16F10 mouse melanoma cells are stimulated to produce melanin. The cells are then treated with the test compound, and after an incubation period, the cells are lysed, and the melanin content is quantified.
Methodology:
-
Cell Culture:
-
Culture B16F10 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Seed the cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (this compound or Kojic Acid). Often, a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) is added.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Melanin Extraction and Quantification:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells using a solution of NaOH (e.g., 1N) containing DMSO (e.g., 10%) and heat at approximately 80°C to dissolve the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
-
Normalization:
-
The melanin content is often normalized to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for any changes in cell number.
-
A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed decrease in melanin is not due to cell death.
-
Conclusion
Both this compound and Kojic Acid are effective inhibitors of melanogenesis, though they operate through distinct and overlapping mechanisms.
-
Kojic Acid demonstrates potent direct inhibition of tyrosinase and has a long history of clinical use, making it a benchmark agent. Its efficacy is well-documented in human studies for treating hyperpigmentation.
-
This compound shows moderate direct tyrosinase inhibition in its glycosylated form. However, its efficacy is significantly amplified upon conversion to its aglycone, oxyresveratrol. Furthermore, its ability to downregulate the expression of key melanogenic genes like MITF suggests a broader mechanism of action beyond simple enzyme inhibition. In-vivo data and clinical results from mulberry extracts are promising, indicating its potential as a cosmetic agent for skin whitening.
For drug development professionals, Kojic Acid represents a well-characterized molecule with proven clinical efficacy. This compound and its derivatives, particularly oxyresveratrol, represent a promising area for the development of new skin whitening agents, potentially offering a multi-faceted approach to inhibiting pigmentation by targeting both enzymatic activity and gene expression. Further clinical studies are warranted to fully establish the comparative efficacy of purified this compound against established agents like Kojic Acid.
References
Mulberroside A: An In Vivo Examination of Its Anti-Inflammatory Efficacy
For Immediate Release
This comparative guide provides an in-depth analysis of the in vivo anti-inflammatory effects of Mulberroside A, a stilbenoid glycoside isolated from the root bark of Morus alba. The following sections present a compilation of experimental data, detailed protocols for key in vivo models, and a visual representation of the implicated signaling pathways, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating this compound's therapeutic potential.
Comparative Analysis of Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory and analgesic properties across various in vivo models. Its efficacy has been benchmarked against established anti-inflammatory drugs, providing a clear perspective on its potential as a novel therapeutic agent.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to assess acute inflammation. This compound has shown a dose-dependent reduction in paw swelling, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| This compound | 25 | 33.1 - 68.5 | [1] |
| This compound | 50 | 50.1 - 68.2 | [1] |
| Indomethacin | 10 | 42.5 - 51.9 | [1] |
Acetic Acid-Induced Writhing and Vascular Permeability
In the acetic acid-induced writhing test, a model for visceral pain and inflammation, this compound significantly reduced the number of writhes and inhibited the increase in vascular permeability, indicating its potent analgesic and anti-inflammatory effects.
| Treatment Group | Dose (mg/kg) | Inhibition of Writhing (%) | Inhibition of Evans Blue Leakage (%) | Reference |
| This compound | 25 | 29.0 | 53.5 | [1] |
| This compound | 50 | 42.3 | 69.8 | [1] |
| Indomethacin | 10 | 47.5 | 76.7 |
Ovalbumin-Induced Allergic Airway Inflammation
In a murine model of ovalbumin (OVA)-sensitized allergic asthma, this compound demonstrated the ability to attenuate airway hyperresponsiveness and reduce inflammatory cell infiltration in the lungs. This suggests its potential in managing allergic inflammatory conditions.
| Treatment Group | Dose (mg/kg) | Key Findings | Reference |
| This compound | 10 and 20 | Attenuated airway hyperresponsiveness, inflammatory cell infiltration, and goblet cell hyperplasia. Alleviated oxidative stress and inhibited Th2-associated cytokine expression. |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male ICR mice (25-30 g) are used.
-
Groups: Animals are divided into a control group, a positive control group (Indomethacin, 10 mg/kg, i.p.), and this compound treatment groups (25 and 50 mg/kg, p.o.).
-
Procedure: Thirty minutes after oral administration of this compound or intraperitoneal administration of indomethacin, 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male ICR mice (25-30 g) are used.
-
Groups: Animals are grouped as control, positive control (Indomethacin, 10 mg/kg, i.p.), and this compound treatment groups (25 and 50 mg/kg, p.o.).
-
Procedure: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL/10g body weight of 0.6% acetic acid solution.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the treated groups with the control group.
Ovalbumin-Induced Allergic Asthma in Mice
-
Animals: Female BALB/c mice are used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and 14).
-
Challenge: Sensitized mice are challenged with aerosolized OVA on subsequent days (e.g., days 21-23).
-
Treatment: this compound (10 or 20 mg/kg) is administered intraperitoneally prior to each OVA challenge.
-
Assessment: Twenty-four hours after the final challenge, airway hyperresponsiveness to methacholine is measured. Bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts, and lung tissues are processed for histological analysis.
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory effects of this compound are, in part, mediated by the modulation of key signaling pathways, including the NF-κB and MAPK pathways. The following diagrams illustrate these mechanisms and the general experimental workflow.
Caption: this compound inhibits inflammatory pathways.
References
A Head-to-Head Comparison of Mulberroside A and Arbutin in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective modulators of melanogenesis, both Mulberroside A and arbutin have emerged as prominent compounds of interest. This guide provides a comprehensive, data-driven comparison of their performance in inhibiting melanin production, offering valuable insights for research and development in dermatology and cosmetology.
Executive Summary
Quantitative Data Comparison
The following tables summarize the key quantitative data on the inhibitory effects of this compound and arbutin on tyrosinase activity and melanin content.
Table 1: Tyrosinase Inhibition (IC50 Values)
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Mushroom | L-Tyrosine | 53.6 | [1] |
| α-Arbutin | Mouse Melanoma | L-DOPA | 480 | [2] |
| β-Arbutin | Mushroom | L-DOPA | ~900-10000 | [3][4] |
Note: IC50 values for arbutin can vary significantly based on the isomer (α or β) and the experimental conditions.
Table 2: In-Vivo Inhibition of Tyrosinase Activity and Melanin Content in UVB-Irradiated Guinea Pig Skin
| Treatment (Topical Application) | Tyrosinase Activity (% of Control) | Melanin Content (% of Control) | Reference |
| 2% Arbutin | 83.4 ± 1.5 | 83.2 ± 1.9 | [5] |
| 5% Arbutin | 82.4 ± 2.4 | 79.9 ± 5.1 | |
| 2% this compound | 78.9 ± 1.1 | 83.7 ± 1.3 | |
| 5% this compound | 78.6 ± 0.4 | 69.6 ± 4.6 |
Mechanism of Action
This compound: A Transcriptional Regulator
This compound exerts its anti-melanogenic effects primarily by modulating the gene expression of key enzymes in the melanin synthesis pathway. It has been shown to decrease the expression of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte differentiation and pigmentation. This downregulation of MITF leads to a subsequent reduction in the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Arbutin: A Direct Enzyme Inhibitor
Arbutin's mechanism is more direct, functioning as a competitive inhibitor of tyrosinase. Its structure, being a glucoside of hydroquinone, allows it to bind to the active site of the tyrosinase enzyme, thereby competing with the natural substrate, L-tyrosine, and preventing its conversion to L-DOPA, a crucial step in melanogenesis. Studies have indicated that arbutin primarily inhibits the activity of existing tyrosinase enzymes without significantly affecting their expression or synthesis.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay is a common in vitro method to screen for tyrosinase inhibitors.
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Test compounds (this compound and arbutin) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, test compound solution, and tyrosinase solution.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by cultured melanoma cells.
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or arbutin for a specified period (e.g., 72 hours). In some experiments, melanogenesis is stimulated with α-melanocyte-stimulating hormone (α-MSH).
-
-
Melanin Extraction and Quantification:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them (e.g., with 1N NaOH in 10% DMSO).
-
Incubate the lysate at an elevated temperature (e.g., 80°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).
-
Visualizing the Mechanisms and Workflows
Conclusion
Both this compound and arbutin are effective inhibitors of melanogenesis, but they achieve this through distinct molecular mechanisms. This compound acts upstream by suppressing the genetic expression of crucial melanogenic enzymes, suggesting a broader impact on melanocyte function. In contrast, arbutin's effect is more targeted, directly inhibiting the catalytic activity of tyrosinase.
The choice between these two compounds for research or product development may depend on the desired mechanism of action and application. The data presented in this guide, particularly the direct comparative results from in-vivo studies, provides a solid foundation for making informed decisions. Further research focusing on a direct, multi-concentration comparative analysis of their effects on melanin content in human cell lines would be beneficial for a more complete understanding of their relative potencies.
References
Mulberroside A: A Comparative Guide to its Neuroprotective Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Mulberroside A, a natural stilbenoid glycoside, across different experimental models. The data presented herein, compiled from recent preclinical studies, highlights its potential as a multi-target therapeutic agent for neurological disorders.
I. Comparative Efficacy of this compound: In Vitro and In Vivo Models
This compound has demonstrated significant neuroprotective activity in both cell-based and animal models of neurological damage. Below is a summary of its effects on key pathological markers.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury in Primary Rat Cortical Neurons
This model simulates the ischemic and hypoxic conditions of a stroke.
| Parameter Assessed | This compound Concentration | Key Findings | Alternative/Control |
| Cell Viability | 20 µg/mL & 40 µg/mL | Significantly restored cell survival.[1] | Nimodipine (2.5 µg/mL) showed a similar neuroprotective effect to 20 µg/mL this compound.[1] |
| Cytotoxicity (LDH Release) | 20 µg/mL & 40 µg/mL | Significantly inhibited the release of lactate dehydrogenase (LDH), indicating reduced cell damage.[2] | Nimodipine (2.5 µg/mL) exhibited comparable inhibition of LDH release. |
| Neuronal Apoptosis | 20 µg/mL & 40 µg/mL | Reduced the proportion of early and late-stage apoptotic and necrotic neurons.[2] | Untreated OGD/R cells showed a significant increase in apoptosis. |
| Neuroinflammation | 20 µg/mL & 40 µg/mL | Decreased the expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[3] | OGD/R insult significantly increased the levels of these cytokines. |
| Signaling Pathway Modulation | 20 µg/mL & 40 µg/mL | Inhibited the phosphorylation of ERK1/2, JNK1/2, and p38 in the MAPK signaling pathway. Inhibited the activation of NALP3 inflammasome, caspase-1, and NF-κB. | OGD/R insult activated the phosphorylation of these signaling proteins. |
In Vivo Model: Scopolamine-Induced Cognitive Impairment in Mice
This model mimics the cholinergic dysfunction and cognitive deficits observed in Alzheimer's disease.
| Parameter Assessed | This compound Dosage | Key Findings | Alternative/Control |
| Cognitive Function (Novel Object Recognition) | 30 mg/kg/day (p.o.) | Significantly ameliorated cognitive deficits by increasing novel object exploration time. | Donepezil (3 mg/kg/day, p.o.) was used as a positive control. |
| Cholinergic Neurotransmission | 30 mg/kg/day (p.o.) | Increased acetylcholine (ACh) levels and inhibited the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | Scopolamine treatment decreased ACh levels and increased AChE activity. |
| Neurotrophic Factors | 30 mg/kg/day (p.o.) | Upregulated the expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus and cortex. | Scopolamine treatment resulted in reduced levels of these neurotrophic factors. |
| Amyloid-β (Aβ) Production (in N2a/APP695swe cells) | 10, 25, 50 µM | Reduced Aβ production by promoting the non-amyloidogenic pathway (upregulation of ADAM10) and inhibiting the amyloidogenic pathway (suppression of BACE1). | Untreated cells showed higher levels of Aβ. |
| Tau Phosphorylation (in N2a/APP695swe cells) | 10-50 µM | Reduced tau hyperphosphorylation through the activation of the PI3K/Akt pathway, leading to inhibitory phosphorylation of GSK3β. | - |
| Oxidative Stress | 30 mg/kg/day (p.o.) | Mitigated oxidative stress markers. | Scopolamine is known to induce oxidative stress. |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Protocol
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured. To inhibit the proliferation of non-neuronal cells like glia, cytosine arabinoside is added to the culture medium.
-
OGD Induction: To simulate ischemia, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration.
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Treatment: this compound is added to the culture medium at the beginning of the reperfusion phase.
-
Assessment:
-
LDH Assay: Cell damage is quantified by measuring the amount of LDH released into the culture medium. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product, measured spectrophotometrically.
-
Western Blot: The expression and phosphorylation of proteins in the MAPK and NALP3 inflammasome pathways are analyzed by Western blotting. This involves cell lysis, protein separation by gel electrophoresis, transfer to a membrane, and incubation with specific primary and secondary antibodies.
-
In Vivo: Scopolamine-Induced Cognitive Impairment Protocol
-
Animal Model: Male ICR mice are commonly used.
-
Treatment Administration: this compound (30 mg/kg/day) or Donepezil (3 mg/kg/day) is administered orally for a period of several weeks.
-
Induction of Cognitive Impairment: Scopolamine (1 mg/kg/day) is administered intraperitoneally for a subsequent period to induce cholinergic dysfunction and memory deficits.
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. Mice are first familiarized with two identical objects in an open field. After a set period, one of the objects is replaced with a novel one, and the time spent exploring the novel versus the familiar object is recorded.
-
-
Biochemical and Histological Analysis:
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brain tissues (hippocampus and cortex) are collected for analysis.
-
ELISA: The levels of acetylcholine, BDNF, and inflammatory cytokines in the brain tissue homogenates are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot: The expression and phosphorylation of proteins in the PI3K/Akt signaling pathway (PI3K, Akt, GSK3β, CREB) are determined by Western blotting.
-
III. Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways.
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: this compound's activation of the PI3K/Akt signaling pathway.
Experimental Workflow
A generalized workflow for validating the neuroprotective effects of a compound like this compound.
Caption: General experimental workflow for neuroprotection studies.
References
benchmarking Mulberroside A's performance in commercial skincare formulations
Mulberroside A, a stilbenoid glycoside derived from the root bark of the white mulberry tree (Morus alba), has emerged as a significant bioactive compound in the cosmetic and pharmaceutical industries.[1][2] Its primary application in skincare revolves around its potent antioxidant and skin-lightening properties, making it a subject of extensive research for treating hyperpigmentation and mitigating oxidative stress-related skin damage.[2][3] This guide provides an objective comparison of this compound's performance against other well-known skin-lightening agents, supported by experimental data and detailed protocols for researchers and formulation scientists.
Mechanism of Action: Inhibition of Melanogenesis
The skin-lightening effect of this compound is primarily attributed to its ability to inhibit melanogenesis, the complex process of melanin synthesis in melanocytes.[3] Melanin production is initiated by the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.
This compound exerts its inhibitory effects through a multi-faceted approach:
-
Direct Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, likely by chelating copper ions within the enzyme's active site, which are essential for its catalytic function.
-
Downregulation of Melanogenic Enzymes: Beyond direct enzyme inhibition, this compound and its derivatives suppress the expression of key melanogenic genes. This includes down-regulating the Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanocyte survival and differentiation. The reduction in MITF leads to decreased transcription of tyrosinase (Tyr), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), further diminishing the cell's capacity to produce melanin.
The signaling cascade often involves the cAMP/PKA/CREB pathway, which upregulates MITF. By modulating this pathway, this compound effectively reduces the entire melanin synthesis machinery.
References
Safety Operating Guide
Personal protective equipment for handling Mulberroside A
Essential Safety and Handling Guide for Mulberroside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for this compound. Given the variations in safety data provided by different suppliers, a conservative approach to personal protective equipment (PPE) and handling is recommended to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound has been classified with differing hazard levels by various suppliers. To mitigate all potential risks, the following PPE is recommended for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Double gloving is advised, especially when handling the pure, powdered compound. Gloves should be changed immediately if contaminated or damaged.[1][2][3] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles to provide comprehensive protection against splashes and aerosols.[1][2] |
| Body Protection | Laboratory Coat | A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric is recommended to prevent skin contact. |
| Respiratory Protection | Respirator | When handling the powder form, a full-face particle respirator (N99 or P2 equivalent) is recommended to avoid inhalation. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Prepare the work area within the fume hood by laying down absorbent, disposable bench covers to contain any potential spills.
-
Have all necessary equipment (spatulas, weigh boats, solvents, etc.) inside the fume hood before starting.
-
-
Weighing:
-
If possible, weigh the powdered compound directly within the fume hood to prevent the generation of dust in the open lab.
-
Use anti-static weigh boats to minimize the dispersal of the powder.
-
-
Dissolving:
-
Add the solvent to the weighed this compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
-
Use in Experiments:
-
When transferring solutions of this compound, use appropriate volumetric pipettes or syringes to minimize the risk of spills.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Emergency Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste generated from the handling of this compound should be considered hazardous and disposed of according to institutional and local regulations.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated bench covers, and weigh boats should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any rinse from decontaminating glassware should be collected in a clearly labeled, sealed hazardous waste container. One supplier notes that this compound is very toxic to aquatic life, so it is imperative to avoid release into the environment.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
